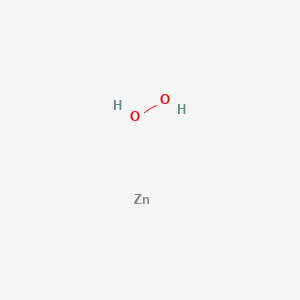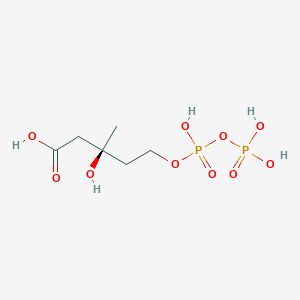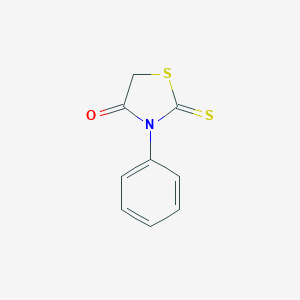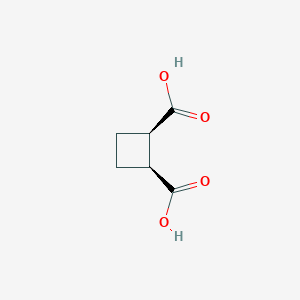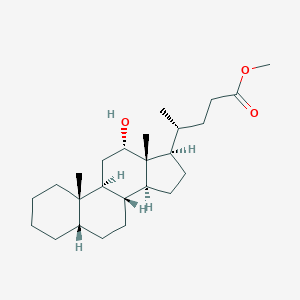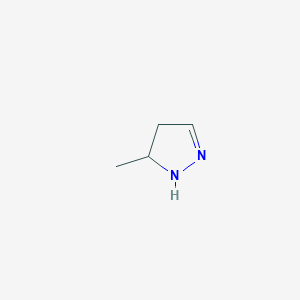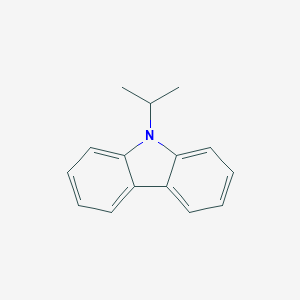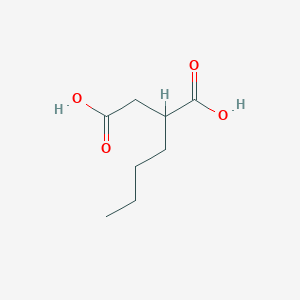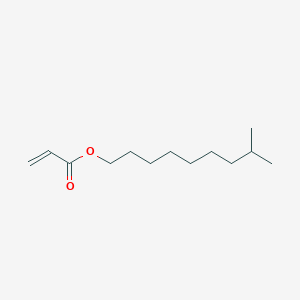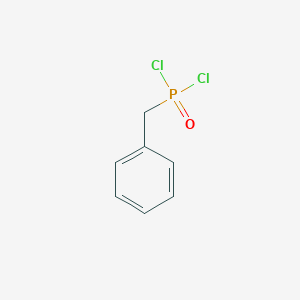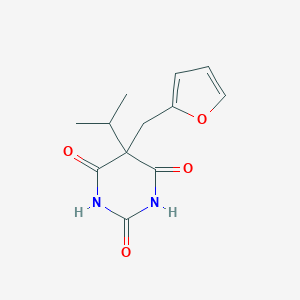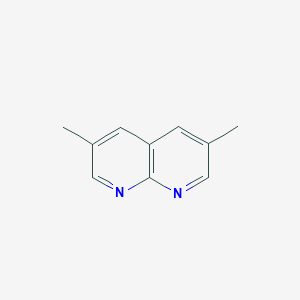
3,6-Dimethyl-1,8-naphthyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dimethyl-1,8-naphthyridine is a heterocyclic organic compound with the chemical formula C12H11N. It is a yellow crystalline powder with a melting point of 114-116°C. This compound is widely used in scientific research due to its unique properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3,6-Dimethyl-1,8-naphthyridine is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3,6-Dimethyl-1,8-naphthyridine are complex and varied. It has been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is important for maintaining normal tissue homeostasis. It has also been shown to have anti-inflammatory effects, which may be beneficial for treating various inflammatory diseases. In addition, this compound has been shown to have antimicrobial and antifungal properties, which may make it useful for treating infections caused by these organisms.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3,6-Dimethyl-1,8-naphthyridine in lab experiments is that it is relatively easy to synthesize and purify. In addition, it has a wide range of potential applications in various fields of scientific research. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are many potential future directions for research involving 3,6-Dimethyl-1,8-naphthyridine. One area of interest is the development of more potent and selective inhibitors of topoisomerase II, which may have potential as anticancer agents. Another area of interest is the development of fluorescent probes for detecting metal ions in biological systems, which may have applications in the field of bioimaging. Finally, further studies are needed to better understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Méthodes De Synthèse
The synthesis of 3,6-Dimethyl-1,8-naphthyridine involves the reaction of 3,6-dimethylnicotinic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-aminopyridine in the presence of a base, such as triethylamine, to yield 3,6-Dimethyl-1,8-naphthyridine. The yield of this reaction is typically around 70-80%.
Applications De Recherche Scientifique
3,6-Dimethyl-1,8-naphthyridine has been extensively studied for its potential applications in various fields of scientific research. It has been found to have antimicrobial, antifungal, and anti-inflammatory properties. It has also been shown to have potential as an anticancer agent, as it induces apoptosis in cancer cells. In addition, this compound has been studied for its potential as a fluorescent probe for detecting metal ions in biological systems.
Propriétés
Numéro CAS |
1199-13-9 |
|---|---|
Nom du produit |
3,6-Dimethyl-1,8-naphthyridine |
Formule moléculaire |
C10H10N2 |
Poids moléculaire |
158.2 g/mol |
Nom IUPAC |
3,6-dimethyl-1,8-naphthyridine |
InChI |
InChI=1S/C10H10N2/c1-7-3-9-4-8(2)6-12-10(9)11-5-7/h3-6H,1-2H3 |
Clé InChI |
MHFULTGMHKWZEJ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(N=C1)N=CC(=C2)C |
SMILES canonique |
CC1=CC2=C(N=C1)N=CC(=C2)C |
Synonymes |
3,6-Dimethyl-1,8-naphthyridine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



